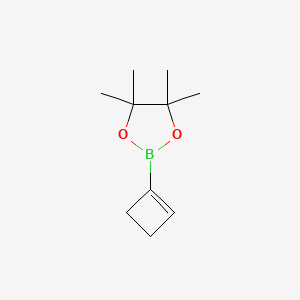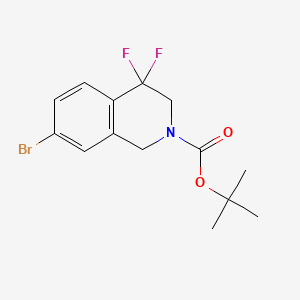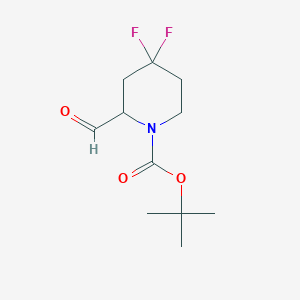
Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.25 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with difluoro and formyl groups, and a tert-butyl ester group. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Formylation: The formyl group is introduced using formylation reagents like formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or a strong acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Sodium cyanoborohydride, sodium triacetoxyborohydride, methanol.
Substitution: Nucleophiles like amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 4,4-difluoro-2-carboxypiperidine-1-carboxylate.
Reduction: 4,4-difluoro-2-formylpiperidine-1-carboxylate amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but with an oxo group instead of a formyl group.
Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but without the difluoro groups.
Uniqueness: Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate is unique due to the presence of both difluoro and formyl groups, which impart distinct chemical properties and reactivity compared to its analogs.
This compound's versatility and unique chemical properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses highlights its importance in advancing research and development across multiple fields.
Eigenschaften
Molekularformel |
C11H17F2NO3 |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
XONOUUIJDKOXRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


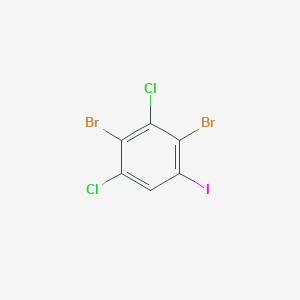

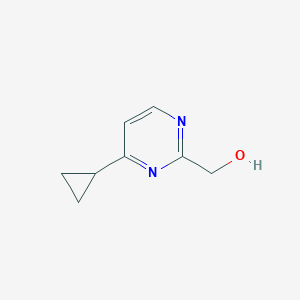
![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)
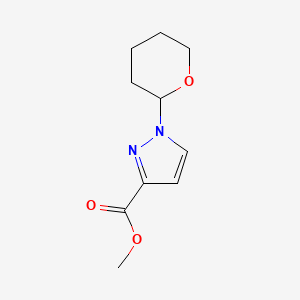
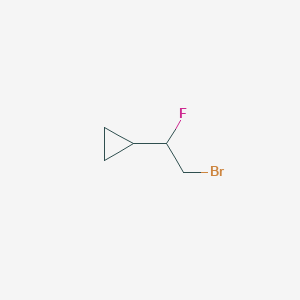
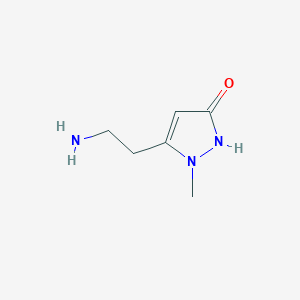
![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
